5,6,7,8-Tetrahydroindolizin-7-ol - 106681-28-1

5,6,7,8-Tetrahydroindolizin-7-ol

Catalog Number: EVT-1606327
CAS Number: 106681-28-1
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(6R,7S)-2,3,13-trimethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3′,4′]cycloocta[1′,2′:4,5]benzo[1,2-d][1,3]dioxol-1-ol

  • Compound Description: This compound, with the molecular formula C22H26O6, has been structurally characterized using X-ray crystallography. The study revealed its orthorhombic crystal system and space group. []
  • Relevance: While sharing a tetrahydro-fused ring system with 5,6,7,8-tetrahydroindolizin-7-ol, this compound exhibits a significantly larger and more complex structure due to the presence of three fused benzene rings and a dioxole ring. The study of such structurally related compounds can offer insights into the influence of extended conjugation and substituent effects on the properties of the core tetrahydro-fused ring system found in 5,6,7,8-tetrahydroindolizin-7-ol. Additionally, the presence of multiple methoxy and hydroxyl groups allows for exploring potential differences in chemical reactivity compared to the simpler structure of 5,6,7,8-tetrahydroindolizin-7-ol. []

7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

    Compound Description: This compound serves as a central structure in a series of studies focused on developing dopamine D3 receptor agonists. Researchers have explored various modifications to this structure, aiming to enhance its affinity and selectivity for the D3 receptor. These modifications involve introducing heterocyclic bioisosteres, varying the position of the phenolic hydroxyl group, and adjusting the linker lengths between the aminotetralin and piperazine moieties. The studies highlight the importance of stereochemistry, with the (-)-isomers generally exhibiting higher potency than their (+)-counterparts. Furthermore, in vivo studies have demonstrated the potent and long-lasting rotational activity of certain analogues in Parkinsonian animal models, suggesting their potential application in neuroprotective treatments for Parkinson's disease. [, ]

    Relevance: The core structure of this compound, specifically the 5,6,7,8-tetrahydronaphthalene moiety, shares a close resemblance to 5,6,7,8-tetrahydroindolizin-7-ol. Both structures contain a saturated six-membered ring fused to an aromatic ring. This structural similarity makes the investigated dopamine D3 receptor agonists relevant to understanding potential biological activities and pharmacological profiles associated with 5,6,7,8-tetrahydroindolizin-7-ol. Investigating how the nitrogen atom in the five-membered ring of 5,6,7,8-tetrahydroindolizin-7-ol, as opposed to the carbon at the equivalent position in the tetrahydronaphthalene moiety, affects binding to biological targets like the dopamine receptors could be a point of interest. [, ]

(-)-cis-6(S)-Phenyl-5(R)-[4-(2-pyrrolidin-1-ylethoxy)-phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol D-tartrate

    Compound Description: This compound represents a specific derivative of the 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol scaffold, modified to enhance its properties as a potential therapeutic agent. The synthesis of this compound and its characterization highlight the importance of stereochemistry in drug development. []

    Relevance: Similar to the previous compound, this molecule features a 5,6,7,8-tetrahydronaphthalene moiety that is structurally analogous to the core structure of 5,6,7,8-tetrahydroindolizin-7-ol. Studying this specific derivative, particularly the influence of the pyrrolidinyl ethoxy substituent and the D-tartrate salt formation, can offer insights into strategies for modifying and potentially optimizing the properties of compounds containing the tetrahydronaphthalene or related tetrahydro-fused ring systems. This knowledge could be valuable when considering potential applications or derivatizations of 5,6,7,8-tetrahydroindolizin-7-ol. []

3-(2-deoxyribos-1-yl)-5,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purine-10(3H)-one (3)

  • Compound Description: This compound is a DNA adduct formed from the reaction of deoxyguanosine with aldoxane and paraldol, both condensation products of acetaldehyde. []
  • Relevance: The formation of this adduct involves a tetrahydro-pyrimido ring, which contains a saturated six-membered ring fused to an aromatic pyrimidine ring. Although the core ring structure differs from 5,6,7,8-tetrahydroindolizin-7-ol, the presence of a saturated six-membered ring adjacent to an aromatic system provides a point of comparison. Understanding the reactivity and stability of such tetrahydro-fused heterocycles in the context of DNA adduct formation could offer insights into potential metabolic pathways or toxicological profiles relevant to 5,6,7,8-tetrahydroindolizin-7-ol. []

7-Methyl-7-(4-methylbenzo[d][1,3]dioxol-5-yl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxol-6-ol ((dl)-deN-Corynoline)

  • Compound Description: This compound is a derivative of the hexahydrobenzo[c]phenanthridine alkaloid corynoline. Its structure was elucidated using X-ray crystallography, revealing a complex polycyclic structure. []
  • Relevance: The structure of (dl)-deN-Corynoline shares a key structural feature with 5,6,7,8-tetrahydroindolizin-7-ol, which is the presence of a 5,6,7,8-tetrahydronaphthalene moiety. This shared motif highlights the prevalence of this specific structural unit in natural products and its derivatives. Comparing the biological activities and chemical properties of these two compounds could provide valuable information about the effects of different substituents and additional ring systems on the core tetrahydronaphthalene unit. []

5,6,7,8-Tetrahydro-1,7-naphthyridine-5-ol

  • Compound Description: This compound is a partially hydrogenated 1,7-naphthyridine derivative. Its synthesis from ethyl 7-benzyl-5-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate demonstrates a method for creating diversely substituted tetrahydronaphthyridine compounds. []
  • Relevance: The core structure of this compound, a 5,6,7,8-tetrahydronaphthyridine, is closely related to 5,6,7,8-tetrahydroindolizin-7-ol. Both compounds share a saturated six-membered ring fused to a bicyclic aromatic system containing a nitrogen atom. This structural similarity suggests that synthetic strategies used to prepare and modify 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol might be applicable to 5,6,7,8-tetrahydroindolizin-7-ol. Studying the differences in reactivity and biological properties arising from the position of the nitrogen atom within the bicyclic core can provide valuable insights into structure-activity relationships. []

1,2,3,4-Tetrahydro-1,7-naphthyridine-5-ol

  • Compound Description: This compound represents another partially hydrogenated 1,7-naphthyridine derivative, synthesized alongside 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol. The differing positions of saturation within the naphthyridine ring system allow for investigating the impact of these subtle structural variations on the compounds' properties. []
  • Relevance: This compound, while possessing a different saturation pattern compared to 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol, still retains the core structure of a tetrahydronaphthyridine. This structural feature makes it relevant to 5,6,7,8-tetrahydroindolizin-7-ol due to the shared presence of a saturated six-membered ring fused to a bicyclic aromatic system containing a nitrogen atom. By comparing this compound to both 5,6,7,8-tetrahydroindolizin-7-ol and 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol, a more comprehensive understanding of the structure-activity relationships governed by the saturation pattern and nitrogen atom position within the bicyclic core can be achieved. []

3-β-D-Ribofuranosyl-5,6,7,8-tetrahydro-4H-imidazo[4,5-d][1,3]diazepin-5-one-8-ol

    Compound Description: This compound and its 3-benzyl analogue act as competitive inhibitors of adenosine deaminase (ADA) with Ki values in the 10-5 M range. These compounds are structurally related to coformycin, a potent ADA inhibitor. Notably, the aglycon counterpart of this compound showed no ADA inhibitory activity, highlighting the critical role of the N-3 sugar moiety for binding affinity. []

    Relevance: Although this compound does not share the exact core structure with 5,6,7,8-tetrahydroindolizin-7-ol, it offers valuable insights into the significance of specific structural motifs for biological activity. Both compounds contain a saturated six-membered ring directly attached to a heterocyclic system. In the case of 5,6,7,8-tetrahydroindolizin-7-ol, the six-membered ring is fused to a five-membered nitrogen-containing aromatic ring, while in this ADA inhibitor, it is part of a seven-membered diazepine ring. This comparison emphasizes that the presence and nature of the heterocyclic moiety attached to the saturated six-membered ring can significantly influence biological activity, potentially affecting target specificity and binding affinity. []

5-(5′-Isopropyl-6′-methoxy-2′-methyl-1′-naphthyl)-2-methylpent-2-ene

    Compound Description: This naphthalene derivative is generated through the rearrangement of 13-methoxytotara-5,8,11,13-tetraen-7α-ol. This rearrangement reaction highlights the potential for structural transformations within the totarane diterpenoid family, leading to compounds with distinct frameworks. []

    Relevance: While this compound lacks the saturated six-membered ring present in 5,6,7,8-tetrahydroindolizin-7-ol, its origin from a complex diterpenoid precursor offers a point of comparison. The rearrangement process resulting in this naphthalene derivative showcases the potential chemical reactivity and skeletal modifications possible in polycyclic systems, which could be relevant when considering potential reactions or derivatizations of 5,6,7,8-tetrahydroindolizin-7-ol. []

Properties

CAS Number

106681-28-1

Product Name

5,6,7,8-Tetrahydroindolizin-7-ol

IUPAC Name

5,6,7,8-tetrahydroindolizin-7-ol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-2,4,8,10H,3,5-6H2

InChI Key

WJRFGTZFGYRNRX-UHFFFAOYSA-N

SMILES

C1CN2C=CC=C2CC1O

Canonical SMILES

C1CN2C=CC=C2CC1O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.